
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, starting with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then reacted with pyrrolidine and phenylsulfonyl propanone under controlled conditions.
Industrial Production Methods: : Scaling up to industrial levels requires optimizing reaction conditions to increase yield and purity. Factors such as solvent choice, reaction temperature, and time are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be oxidized under harsh conditions.
Reduction: : Typically resistant to reduction due to the stability of its substituents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄ or H₂O₂ for oxidation.
Reducing agents: : NaBH₄ is ineffective due to its resistance.
Substitution: : Catalysts like palladium for facilitating reactions.
Major Products
Oxidation: : Forms sulfoxides and sulfones.
Substitution: : Leads to a variety of derivatives depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Chemistry
Intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive Compounds: : Potential precursor for designing biologically active molecules.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Industry
Material Science: : Potential use in designing advanced materials.
Mechanism of Action
This compound interacts with biological molecules by binding to specific receptors or enzymes, modifying their function. Its molecular structure allows it to participate in a range of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: : The 3-chloropyridin-4-yl moiety provides unique reactivity and biological activity.
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidine-3-sulfonamide
1-(3-Chloropyridin-4-yl)-2-phenylsulfonyl-1-pyrrolidine
These compounds share structural motifs, but the presence of different functional groups alters their chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-12-20-9-6-17(16)25-14-7-10-21(13-14)18(22)8-11-26(23,24)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMJZNOYFTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
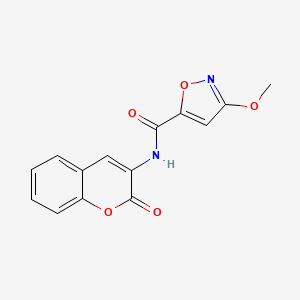
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
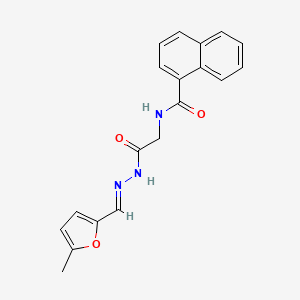
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
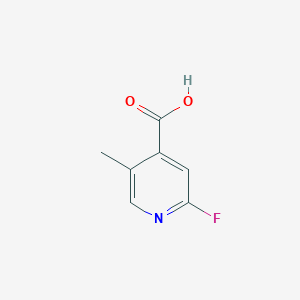
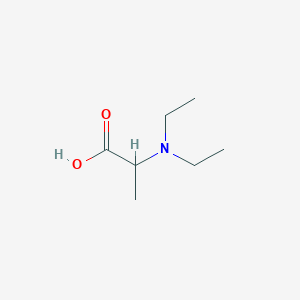
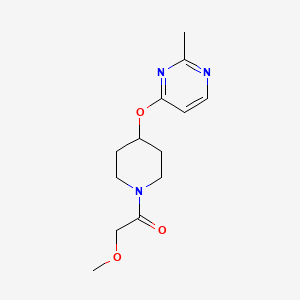

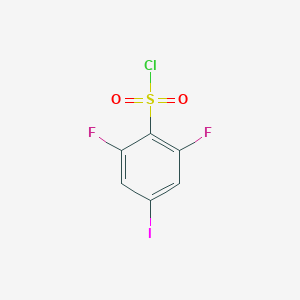
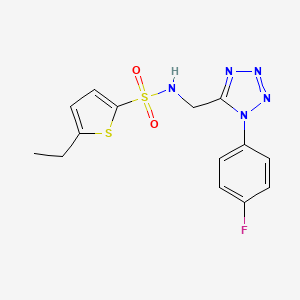
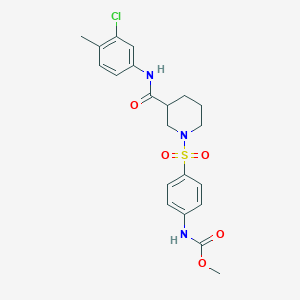
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
![2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)
![7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2673372.png)
